molecular formula C12H18ClN3O B1425109 N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1219976-65-4

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1425109
M. Wt: 255.74 g/mol
InChI Key: KAHGYCUTVZZNSU-UHFFFAOYSA-N
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Description

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as NPMPC, is a derivative of piperidinecarboxamide and is a highly versatile compound with a variety of applications in scientific research. NPMPC has been found to be useful in a wide range of experiments, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

1. Use in Central Nervous System Disorders

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride has been explored as a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. A scalable and facile synthetic process for its production has been established, highlighting its potential in therapeutic applications (Wei et al., 2016).

2. Hydrogenation of Pyridine Nuclei

The compound has been used in the development of a novel strategy for hydrogenating pyridine nuclei. This process involves a Pd–C catalytic hydrogenation, converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides, showcasing its utility in chemical transformations (Cheng et al., 2009).

3. Potential Antipsychotic Agents

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride and its analogues have been synthesized and evaluated as potential antipsychotic agents. Their effectiveness has been tested in vitro for binding to various receptors and in vivo for their ability to antagonize certain responses in mice, indicating their potential in psychiatric medication (Norman et al., 1996).

4. Anti-Acetylcholinesterase Activity

Research has been conducted on piperidine derivatives, including N-(4-Pyridinylmethyl)-4-piperidinecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. This activity is critical in the development of antidementia agents, underscoring the compound's relevance in neurodegenerative disease research (Sugimoto et al., 1990).

5. Ligand and Polymer Formation

The compound has been used in forming new ligands and coordination polymers, demonstrating its importance in inorganic chemistry and material science. Its reaction with other chemical agents like mercury and pyridine-2,4,6-tricarboxylic acid leads to the formation of diverse structures with potential applications in various fields (Niu et al., 2001); (Das et al., 2009).

6. Exploration in Pharmacokinetics

Studies have explored the metabolism and pharmacokinetics of related compounds, such as Flumatinib, in patients with chronic myelogenous leukemia. This research provides insights into the metabolic pathways and potential therapeutic uses of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide derivatives (Gong et al., 2010).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10;/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGYCUTVZZNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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